tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate typically involves the reaction of 3-chlorophenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may yield phenyl derivatives .
Scientific Research Applications
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-(4-chlorophenyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-3-(2-chlorophenyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-3-(3-fluorophenyl)piperidine-1-carboxylate .
Uniqueness
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H23ClN2O2 |
---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-5-8-16(18,11-19)12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11,18H2,1-3H3 |
InChI Key |
YELKNYSWUAYJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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